(R)-alpha-Allyl-proline hydrochloride
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Overview
Description
®-alpha-Allyl-proline hydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyl group attached to the alpha carbon of proline, a secondary amine. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Allyl-proline hydrochloride typically involves the allylation of proline. One common method is the reaction of proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of ®-alpha-Allyl-proline hydrochloride may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the allylation reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Allyl-proline hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding proline.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Allyl alcohol or allyl epoxide.
Reduction: Proline.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
®-alpha-Allyl-proline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-alpha-Allyl-proline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize proline or its derivatives. The allyl group may enhance its binding affinity or alter its reactivity, leading to unique biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Proline: The parent compound without the allyl group.
Allyl glycine: Similar structure but with glycine instead of proline.
Allyl alanine: Similar structure but with alanine instead of proline.
Uniqueness
®-alpha-Allyl-proline hydrochloride is unique due to the presence of both the allyl group and the proline ring, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYEOOBZVTROL-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.